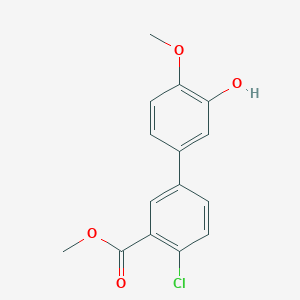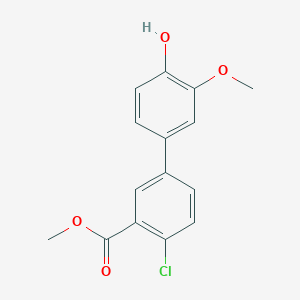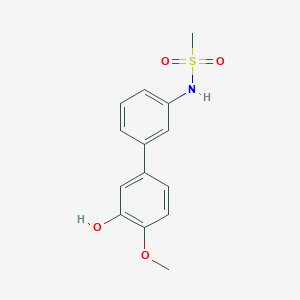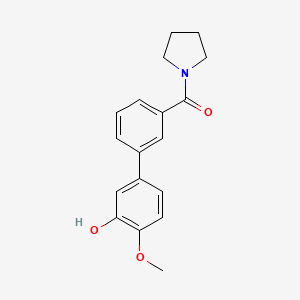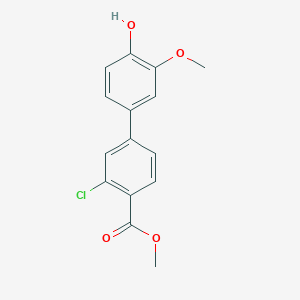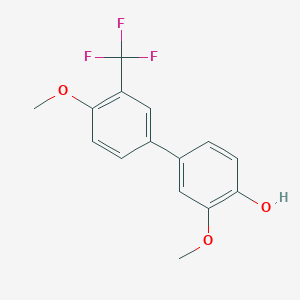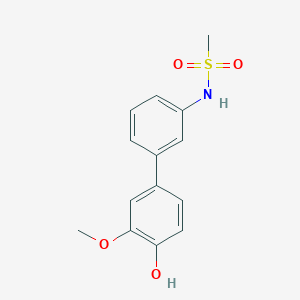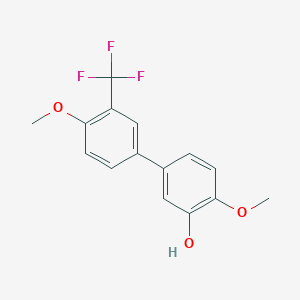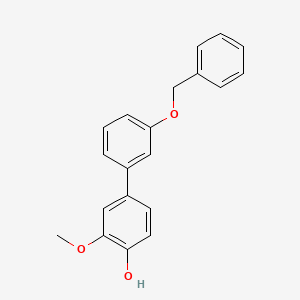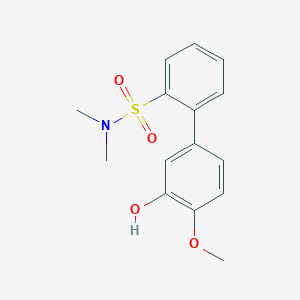
5-(4-Benzyloxyphenyl)-2-methoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Benzyloxyphenyl)-2-methoxyphenol, 95% (hereafter referred to as 5-BOP-2-MOP) is a phenolic compound of the benzyloxyphenyl family, which is widely used in scientific research as a reagent, a substrate, and a standard. It is generally used in laboratory experiments to study the synthesis, mechanism of action, biochemical and physiological effects, and other applications of the compound.
Scientific Research Applications
5-BOP-2-MOP is widely used in scientific research, particularly in the study of phenolic compounds. It is used as a reagent, a substrate, and a standard in various laboratory experiments. It is also used in the synthesis of other compounds, such as 4-benzyloxy-2-methoxyphenol and 4-benzyloxy-3-methoxyphenol. In addition, 5-BOP-2-MOP is used in the study of the antioxidant activity of phenolic compounds and in the determination of the antioxidant activity of foods and beverages.
Mechanism of Action
The mechanism of action of 5-BOP-2-MOP is not well understood. It is believed that the compound acts as an antioxidant and may also have anti-inflammatory and anti-cancer properties. It is thought to act by scavenging reactive oxygen species, inhibiting lipid peroxidation, and inhibiting the release of inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-BOP-2-MOP have been studied in various cell culture and animal models. Studies have shown that the compound has antioxidant activity and can protect cells from oxidative stress. In addition, it has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to have anti-microbial activity, and can inhibit the growth of bacteria, fungi, and viruses.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-BOP-2-MOP in laboratory experiments is its relatively low cost and availability. It is also relatively easy to synthesize and can be used in a wide range of experiments. The main limitation is that the compound is not very stable and can degrade over time. In addition, it is not very soluble in water, which can make it difficult to use in certain experiments.
Future Directions
There are a number of potential future directions for 5-BOP-2-MOP research. These include further research into the compound’s antioxidant activity, anti-inflammatory and anti-cancer properties, and anti-microbial activity. In addition, further research into the synthesis of derivatives of the compound may lead to the development of more potent and stable compounds. Finally, further research into the mechanism of action of the compound may lead to the development of new therapeutic strategies.
Synthesis Methods
The synthesis of 5-BOP-2-MOP involves the condensation of 4-benzyloxybenzaldehyde and 2-methoxyphenol in the presence of an acid catalyst. The reaction is carried out in a solvent such as ethanol, and the product is isolated by precipitation. The purity of the product can be enhanced by recrystallization or chromatography.
properties
IUPAC Name |
2-methoxy-5-(4-phenylmethoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3/c1-22-20-12-9-17(13-19(20)21)16-7-10-18(11-8-16)23-14-15-5-3-2-4-6-15/h2-13,21H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNCIGSNQSUMDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685800 |
Source


|
| Record name | 4'-(Benzyloxy)-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Benzyloxyphenyl)-2-methoxyphenol | |
CAS RN |
1261949-97-6 |
Source


|
| Record name | 4'-(Benzyloxy)-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol, 95%](/img/structure/B6380393.png)

